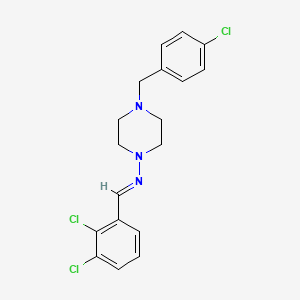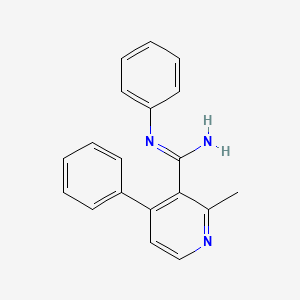
4-(4-chlorobenzyl)-N-(2,3-dichlorobenzylidene)-1-piperazinamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of piperazine derivatives often involves multiple steps, including alkylation, acidulation, and reduction processes. A related synthesis approach involves the reaction of piperazine with alkoxyphenyl isothiocyanates in an ethereal solution to form 1-methyl-4-(alkoxyphenyl thiocarbamyl)piperazines, which are then converted into their hydrochloride forms by passing hydrogen chloride into the solution of the corresponding bases (Y. Tung, 1957). Additionally, the synthesis of 1-(2,3-dichlorophenyl)piperazine, a related compound, from 2,6-dichloro-nitrobenzene and piperazine involves alkylation, acidulation, reduction of the nitro group, diazotization, substitution, and hydrolysis, yielding a total yield of 48.2% (Z. Quan, 2006).
Molecular Structure Analysis
The molecular structure of piperazine derivatives is often characterized using techniques such as IR and 1H-NMR spectroscopy. For instance, the structure of 1-(2,3-dichlorophenyl)piperazine was confirmed using these methods, highlighting the importance of spectroscopic techniques in elucidating the molecular structure of complex organic compounds (Li Ning-wei, 2005).
Chemical Reactions and Properties
Piperazine derivatives can undergo various chemical reactions, including nucleophilic aromatic substitution reactions. For example, the synthesis of 4-chloro-N-(naphthalen-1-ylmethyl)-5-(3-(piperazin-1-yl)phenoxy)thiophene-2-sulfonamide (B-355252) utilized a microwave-assisted nucleophilic aromatic substitution reaction, showcasing the reactivity of piperazine derivatives in forming heteroaryl ether structures (Alfred L Williams et al., 2010).
Wissenschaftliche Forschungsanwendungen
Synthesis and Improvement of Synthetic Methods
Researchers have developed improved methods for synthesizing piperazine derivatives, including those related to 4-(4-chlorobenzyl)-N-(2,3-dichlorobenzylidene)-1-piperazinamine. These methods aim at enhancing yield, reducing costs, and making the process more practical for industrial applications. For example, Wu Qiuye (2005) described an economical and practical synthetic method with a higher yield, emphasizing its suitability for industrialization (Wu Qiuye, 2005).
Antimicrobial Activities
Novel piperazine derivatives have been synthesized and evaluated for their antimicrobial activities. These compounds have shown good or moderate activities against various microorganisms, suggesting their potential in developing new antimicrobial agents. H. Bektaş et al. (2010) conducted research on the synthesis of triazole derivatives from piperazine and found some of them to possess good antimicrobial activities (H. Bektaş et al., 2010).
Cytotoxicities Against Cancer Cells
Some piperazine derivatives, including those structurally related to 4-(4-chlorobenzyl)-N-(2,3-dichlorobenzylidene)-1-piperazinamine, have been studied for their cytotoxic effects on various cancer cell lines. M. Yarim et al. (2012) found that a series of novel piperazine derivatives showed significant cell growth inhibitory activity on selected cancer cell lines, indicating their potential in cancer therapy (M. Yarim et al., 2012).
Antibacterial Activity and Characterisation
Research has also been focused on the preparation and characterization of bis-Schiff bases containing a piperazine ring, with some compounds exhibiting good antibacterial activity against common pathogens such as Escherichia coli, Staphylococcus aureus, and Bacillus subtilis. R. Xu et al. (2018) detailed the synthesis and antibacterial evaluation of two new bis-Schiff bases, underscoring their potential therapeutic applications (R. Xu et al., 2018).
Therapeutic Applications Beyond Antimicrobial Activity
Piperazine derivatives, including 4-(4-chlorobenzyl)-N-(2,3-dichlorobenzylidene)-1-piperazinamine, have central pharmacological activities, serving as the basis for various therapeutic applications. A. F. Brito et al. (2018) reviewed the therapeutic applications of piperazine derivatives, highlighting their use as antipsychotic, antidepressant, and anxiolytic drugs (A. F. Brito et al., 2018).
Eigenschaften
IUPAC Name |
(E)-N-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]-1-(2,3-dichlorophenyl)methanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18Cl3N3/c19-16-6-4-14(5-7-16)13-23-8-10-24(11-9-23)22-12-15-2-1-3-17(20)18(15)21/h1-7,12H,8-11,13H2/b22-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZQYXRDSXGSWRV-WSDLNYQXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=C(C=C2)Cl)N=CC3=C(C(=CC=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1CC2=CC=C(C=C2)Cl)/N=C/C3=C(C(=CC=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18Cl3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-chlorobenzyl)-N-[(E)-(2,3-dichlorophenyl)methylidene]-1-piperazinamine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-(aminosulfonyl)phenyl]-2-furamide](/img/structure/B5548311.png)
![4-chloro-2-{[(1-ethyl-1H-benzimidazol-2-yl)amino]methyl}phenol](/img/structure/B5548314.png)
![2-(3-fluorophenyl)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B5548317.png)
![8-{[rel-(1R,2R,3S,4S)-3-aminobicyclo[2.2.1]hept-2-yl]carbonyl}-3-methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride](/img/structure/B5548321.png)
![5-(2-furyl)-4-[(2-methylbenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5548338.png)

![N'-[(1-methyl-1H-indol-3-yl)methylene]-2-furohydrazide](/img/structure/B5548357.png)


![3-{[4-(3-methoxyphenyl)-2-methyl-5-oxo-1-piperazinyl]carbonyl}-2(1H)-quinoxalinone](/img/structure/B5548365.png)

![N-(2-fluorophenyl)-4-[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5548373.png)
![N-methyl-4-{[(3-methylphenyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5548379.png)